

VBIT-12 Application in Alzheimer's Disease Models: Application Notes and Protocols

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Compound of Interest

Compound Name: VBIT-12

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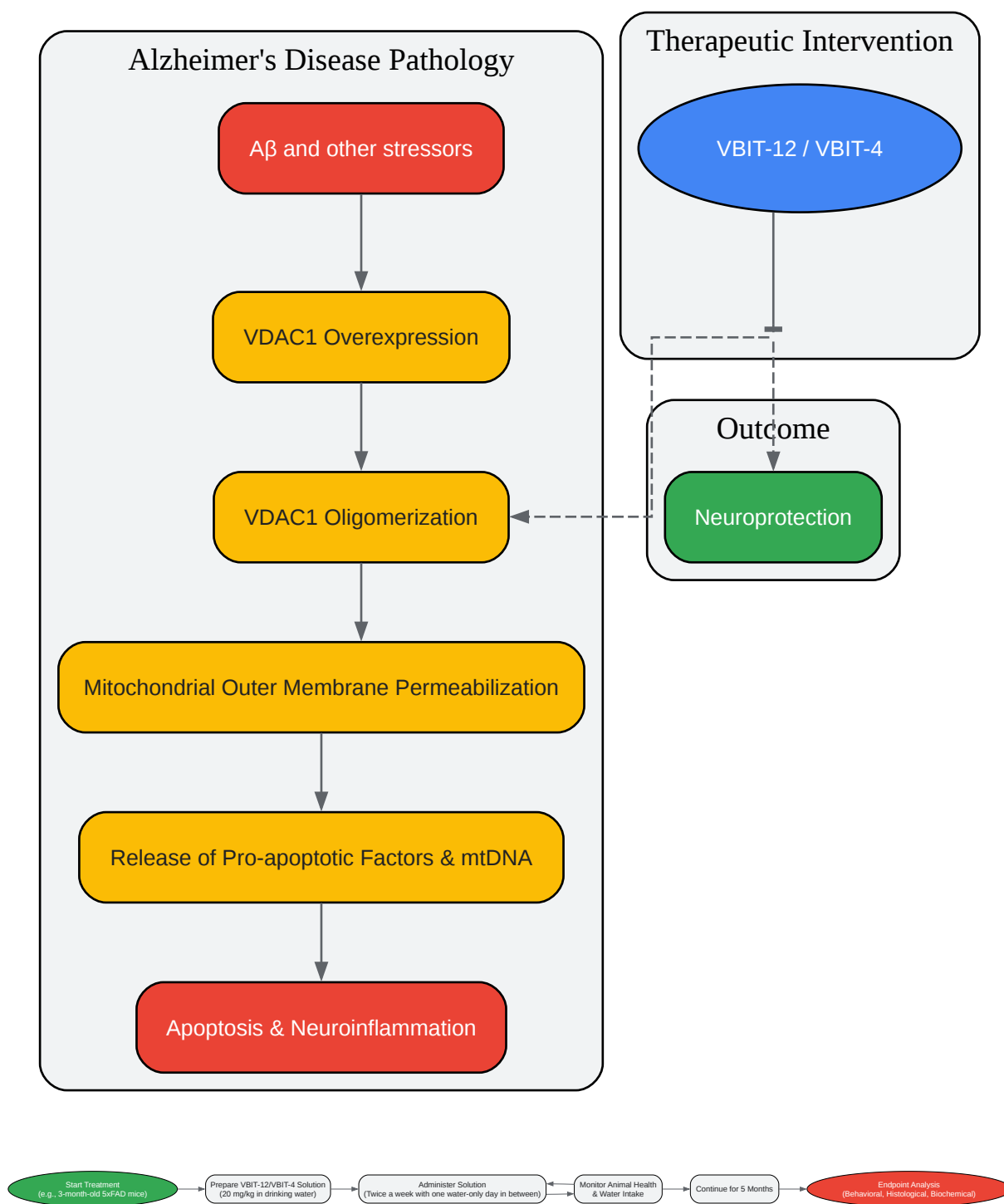
Introduction

VBIT-12 is a small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in mitochondria-mediated apoptosis. In the context of Alzheimer's disease (AD), the overexpression and oligomerization of VDAC1 are implicated in neuronal cell death and neuroinflammation. **VBIT-12**, by preventing VDAC1 oligomerization, presents a promising therapeutic strategy to mitigate AD pathology. These application notes provide a summary of the current understanding of **VBIT-12** and its closely related analogue, VBIT-4, in preclinical AD models, along with detailed protocols for their experimental application.

Note on VBIT-4 Data: While **VBIT-12** is a known VDAC1 inhibitor, the most comprehensive in-vivo data in Alzheimer's disease models to date has been published using the closely related compound, VBIT-4.^{[1][2]} Both molecules were developed to directly interact with VDAC1 and prevent its oligomerization and subsequent apoptosis.^[2] Due to the limited availability of specific quantitative data for **VBIT-12** in AD models, this document presents detailed findings from VBIT-4 studies in the 5xFAD mouse model as a reference for its potential effects and mechanism of action. **VBIT-12** has shown efficacy in other neurodegenerative models, such as Amyotrophic Lateral Sclerosis (ALS), by rescuing neuronal cell death.^[3]

Mechanism of Action

In Alzheimer's disease, stressors such as amyloid-beta ($A\beta$) lead to the overexpression of VDAC1 in neurons.^[4] This overexpression triggers the oligomerization of VDAC1, forming a large channel in the outer mitochondrial membrane. This channel allows for the release of pro-apoptotic proteins and mitochondrial DNA, leading to apoptosis and neuroinflammation.^{[4][5]} **VBIT-12** and VBIT-4 directly bind to VDAC1, inhibiting its oligomerization and the subsequent downstream pathological events.^{[2][6]}



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